

BPI-15086: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BPI-15086

Cat. No.: B15569251

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BPI-15086**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in oncology research and drug development.

Chemical Structure and Physicochemical Properties

BPI-15086 is an orally available, irreversible, mutant-selective inhibitor of EGFR.^[1] The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

While a definitive publicly available IUPAC name and structure diagram from a primary publication are not readily accessible, the structure is available from commercial suppliers. Based on available information, **BPI-15086** belongs to the class of pyrimidine derivatives, a common scaffold for EGFR inhibitors.

Physicochemical Properties:

Specific experimental data on properties such as melting point and solubility are not widely published. The following table summarizes available information.

| Property | Value | Source |
|-------------------|---|--|
| CAS Number | 1644502-33-9 | [2] |
| Molecular Formula | Not explicitly stated in reviewed sources | - |
| Molecular Weight | Not explicitly stated in reviewed sources | - |
| Solubility | Soluble in DMSO | Implied by in vitro assay descriptions |
| Physical State | Solid (as oral tablet formulation) | [3] |

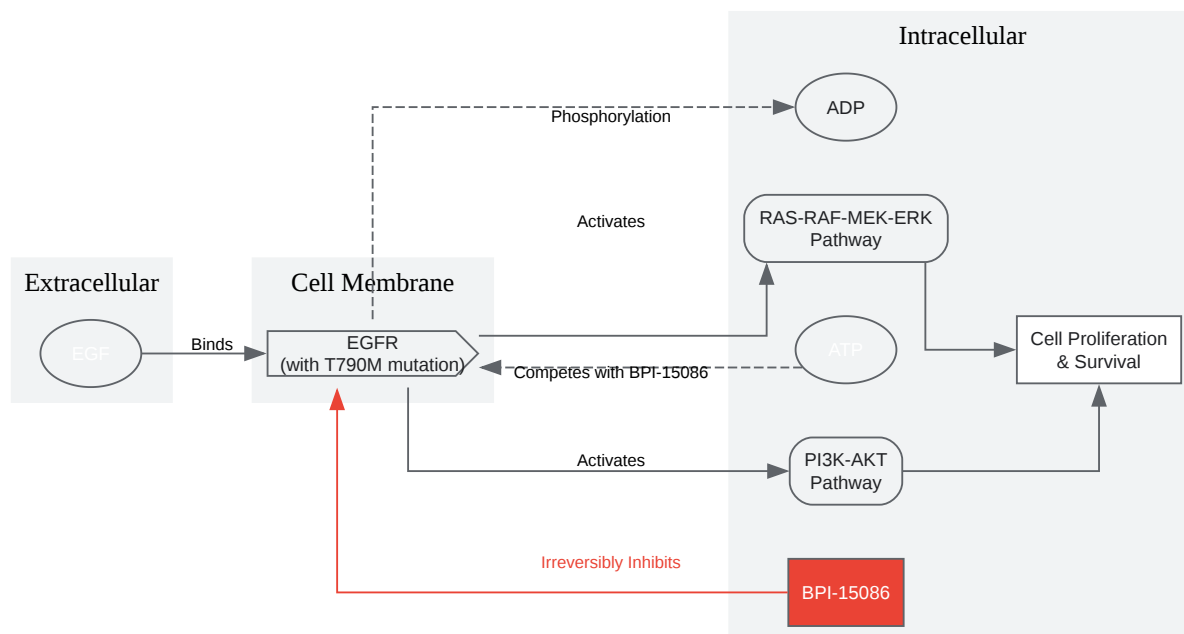
Mechanism of Action

BPI-15086 is a potent and selective inhibitor of mutant EGFR, particularly the T790M resistance mutation.[3] This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[3]

BPI-15086 acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[3] Its irreversible binding to the mutant EGFR prevents downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis of cancer cells harboring these mutations.[4]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of intervention by **BPI-15086**.



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Caption: EGFR signaling pathway and inhibition by **BPI-15086**.

Preclinical and Clinical Data

In Vitro Kinase Inhibition

Preclinical studies have demonstrated the selective inhibitory activity of **BPI-15086** against EGFR T790M mutant kinase compared to wild-type (WT) EGFR.

| Target | IC ₅₀ (nM) | Selectivity (WT/T790M) |
|----------------|-----------------------|------------------------|
| EGFR T790M | 15.7 | ~30-fold |
| Wild-Type EGFR | 503 | - |

Data sourced from a phase I clinical trial publication, citing unpublished preclinical data.[3]

Pharmacokinetics in Humans

A phase I clinical trial in patients with EGFR T790M-mutated advanced NSCLC provided key pharmacokinetic parameters for **BPI-15086**.[\[3\]](#)

| Parameter | Value (at 300 mg qd, steady state) |
|---|------------------------------------|
| $C_{max,ss}$ (ng/mL) | 924 |
| $T_{max,ss}$ (h) | 2.02 - 3.00 |
| $t_{1/2,ss}$ (h) | 4.78 - 9.84 |
| CL_{ss}/F (L/h) | 49.3 - 166 |
| V_z/F (L) | 556 - 3830 |
| Accumulation Ratio (Rac of AUC_{0-24}) | 1.04 - 1.60 |

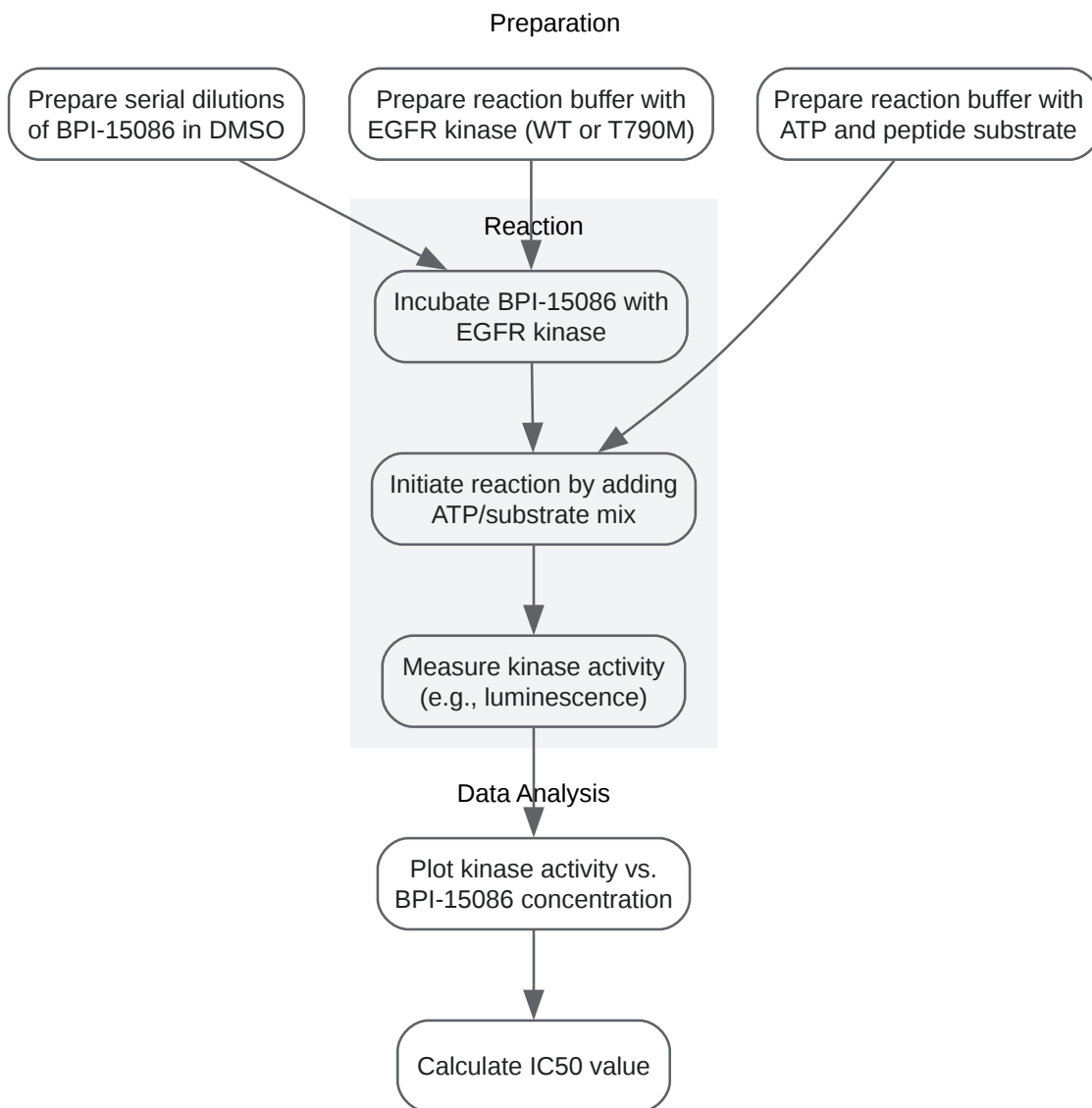
$C_{max,ss}$: Maximum plasma concentration at steady state; $T_{max,ss}$: Time to reach C_{max} at steady state; $t_{1/2,ss}$: Elimination half-life at steady state; CL_{ss}/F : Apparent oral clearance at steady state; V_z/F : Apparent volume of distribution.[\[3\]](#)

Experimental Protocols

Detailed experimental protocols for **BPI-15086** are not extensively published. However, based on standard methodologies for similar compounds, the following outlines the likely experimental workflows.

EGFR Kinase Assay (In Vitro)

This assay determines the half-maximal inhibitory concentration (IC_{50}) of **BPI-15086** against specific EGFR kinase variants.



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Caption: Workflow for an in vitro EGFR kinase inhibition assay.

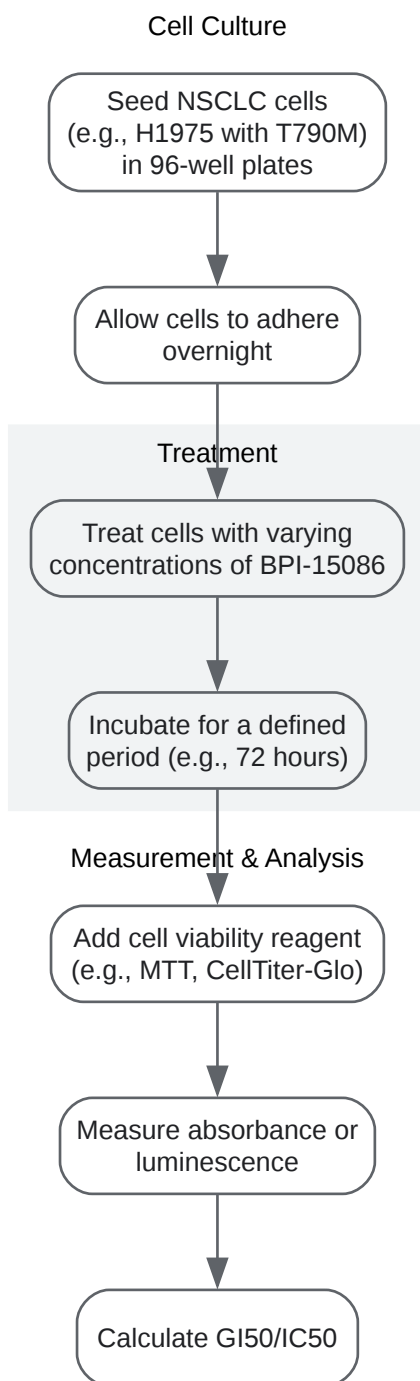
Methodology:

- Compound Preparation: **BPI-15086** is serially diluted in DMSO to create a range of concentrations.

- **Reaction Setup:** In a microplate, recombinant human EGFR (either wild-type or T790M mutant) is pre-incubated with the various concentrations of **BPI-15086** in a kinase reaction buffer.
- **Reaction Initiation:** The kinase reaction is initiated by adding a mixture of ATP and a synthetic peptide substrate.
- **Signal Detection:** The reaction progress, often measured by the amount of ADP produced (which corresponds to kinase activity), is monitored using a detection reagent that generates a luminescent or fluorescent signal.
- **Data Analysis:** The signal intensity is plotted against the inhibitor concentration, and the IC_{50} value is determined using a suitable curve-fitting model.

Cell Viability Assay

This assay assesses the effect of **BPI-15086** on the proliferation of cancer cell lines.



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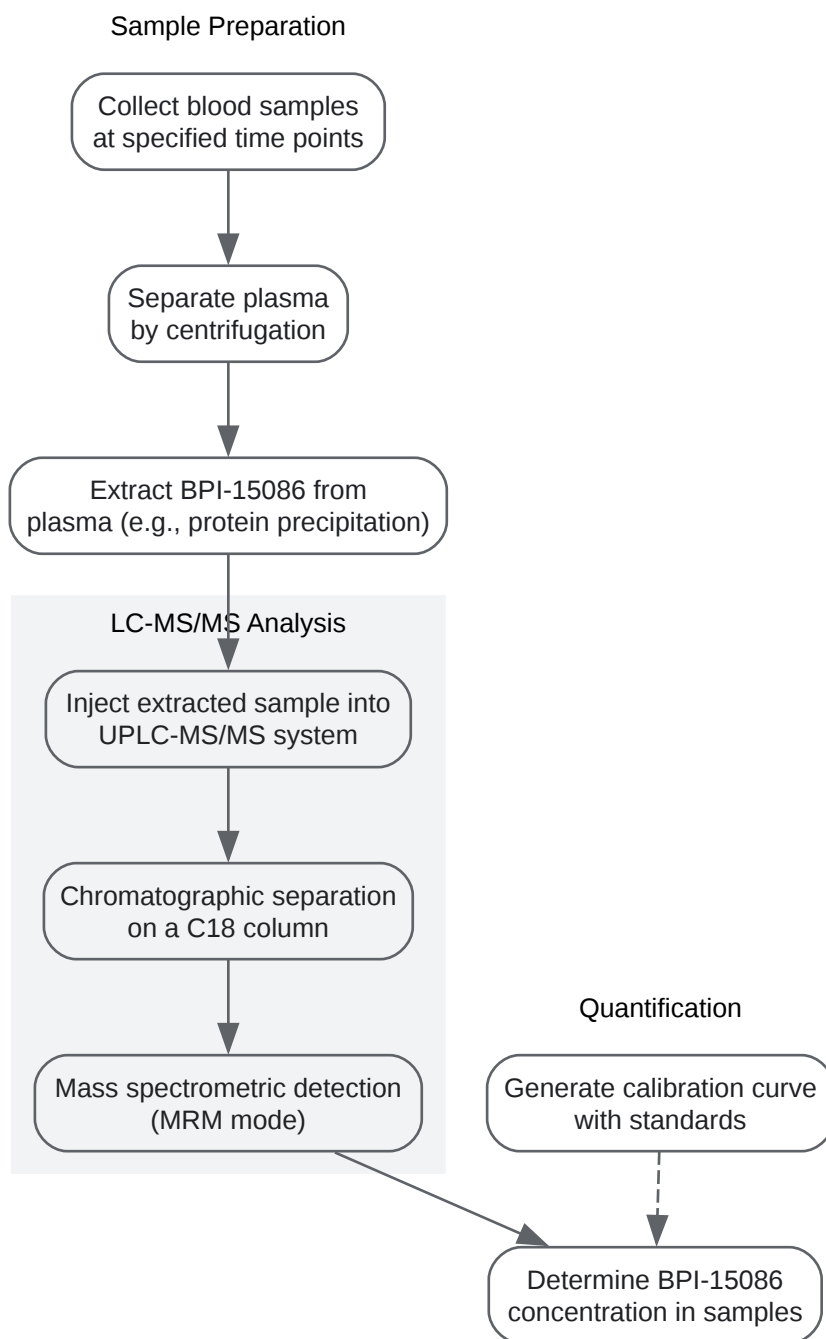
Caption: Workflow for a cell viability assay.

Methodology:

- **Cell Seeding:** Human NSCLC cells (e.g., NCI-H1975, which harbors the L858R and T790M mutations) are seeded into 96-well plates and allowed to attach overnight.
- **Compound Treatment:** The cell culture medium is replaced with fresh medium containing serial dilutions of **BPI-15086**.
- **Incubation:** The plates are incubated for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.
- **Viability Assessment:** A cell viability reagent (such as MTT or a luminescent ATP-based assay) is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.
- **Data Analysis:** The resulting signal is measured, and the concentration of **BPI-15086** that inhibits cell growth by 50% (GI_{50} or IC_{50}) is calculated.

Pharmacokinetic Analysis in Human Plasma

This protocol describes the quantification of **BPI-15086** in plasma samples from clinical trial participants.



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Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Methodology:

- **Sample Collection:** Blood samples are collected from patients at various time points after administration of **BPI-15086**.
- **Plasma Separation:** Plasma is isolated from the blood samples by centrifugation.
- **Sample Extraction:** **BPI-15086** and an internal standard are extracted from the plasma, typically through protein precipitation with a solvent like acetonitrile.
- **LC-MS/MS Analysis:** The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compound is separated from other plasma components on a chromatography column and then detected and quantified by the mass spectrometer.
- **Quantification:** The concentration of **BPI-15086** in each sample is determined by comparing its response to a standard curve prepared with known concentrations of the compound.

Conclusion

BPI-15086 is a promising third-generation EGFR-TKI with potent and selective activity against the T790M resistance mutation. The available preclinical and phase I clinical data demonstrate its potential as a therapeutic agent for NSCLC. This guide provides a foundational understanding of its chemical and biological properties, which can inform further research and development efforts.

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References

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